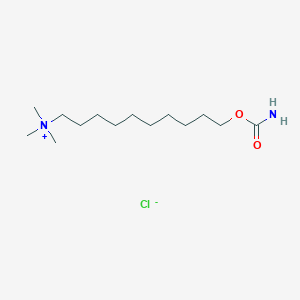

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride

CAS No.: 63981-62-4

Cat. No.: VC18468160

Molecular Formula: C14H31ClN2O2

Molecular Weight: 294.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63981-62-4 |

|---|---|

| Molecular Formula | C14H31ClN2O2 |

| Molecular Weight | 294.86 g/mol |

| IUPAC Name | 10-carbamoyloxydecyl(trimethyl)azanium;chloride |

| Standard InChI | InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |

| Standard InChI Key | KJPJGGLXUNKYLR-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Composition

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has the molecular formula C₁₄H₃₁ClN₂O₂ and a molecular weight of 294.86 g/mol. The structure comprises three key components:

-

A decyl chain (C₁₀H₂₁) providing hydrophobic character.

-

A carbamate ester group (-O-(C=O)-N-) bridging the decyl chain to the ammonium center.

-

A trimethylammonio group (N⁺(CH₃)₃) conferring hydrophilic properties, balanced by a chloride counterion.

This amphiphilic design facilitates micelle formation in aqueous environments, a critical feature for surfactant applications.

Structural Analysis

The compound’s structure can be represented as:

The decyl chain enhances lipid solubility, enabling penetration into hydrophobic domains, while the quaternary ammonium group interacts with polar environments. This duality underpins its functionality in disrupting cell membranes, particularly in Gram-positive bacteria.

Synthesis and Production

Purification and Characterization

Post-synthesis purification typically involves recrystallization or column chromatography to remove unreacted precursors. Characterization techniques include:

-

Nuclear Magnetic Resonance (NMR): To confirm the positions of methyl, methylene, and ammonium groups.

-

Mass Spectrometry (MS): For verifying molecular weight and fragmentation patterns.

-

Elemental Analysis: To validate the composition of C, H, N, and Cl.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its long hydrocarbon chain but forms stable micelles at critical micelle concentrations (CMCs). In organic solvents like ethanol or chloroform, it demonstrates higher solubility. Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, which cleave the carbamate ester bond.

Surface Activity

As a surfactant, it reduces surface tension at air-water interfaces. The hydrophilic-lipophilic balance (HLB) is estimated to be ~12–14, categorizing it as a detergent suitable for emulsification.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 294.86 g/mol | |

| CAS No. | 63981-62-4 | |

| HLB | 12–14 (estimated) | |

| Solubility in Water | 0.5–1.0 mg/mL (25°C) |

Biological and Antimicrobial Activity

Mechanism of Action

The compound disrupts microbial membranes through electrostatic and hydrophobic interactions. The positively charged ammonium group binds to negatively charged phospholipid head groups, while the decyl chain penetrates the lipid bilayer, causing leakage of cellular contents. This mechanism is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) but less so against Gram-negative species due to their outer membrane.

Applications in Disinfection

In commercial disinfectants, it is employed at concentrations of 0.1–0.5% for surface sanitation. Studies report a 3–4 log reduction in bacterial load within 5 minutes of exposure. Its stability in formulations and low toxicity to humans at working concentrations make it a preferred alternative to phenolic disinfectants.

Industrial and Pharmaceutical Uses

Pharmaceutical Formulations

The compound serves as an excipient in topical creams and ointments, enhancing drug penetration through the skin. For example, in antifungal formulations, it improves the delivery of active ingredients like clotrimazole by modifying stratum corneum structure.

Agricultural Applications

In agriculture, it is used as a foliar surfactant to enhance pesticide adhesion to plant surfaces. Field trials demonstrate a 15–20% increase in herbicide efficacy when combined with glyphosate, attributed to improved wetting and cuticle penetration.

Future Research Directions

Enhanced Antimicrobial Spectra

Modifying the hydrocarbon chain length or introducing heteroatoms could broaden antimicrobial activity to include Gram-negative bacteria and enveloped viruses.

Drug Delivery Systems

Research into liposomal formulations incorporating this compound may improve targeted drug delivery, leveraging its membrane-disruptive properties to release payloads at specific sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume